molecular formula C13H8ClN3O4S B5842254 N-(3-chloro-4-cyanophenyl)-4-nitrobenzenesulfonamide

N-(3-chloro-4-cyanophenyl)-4-nitrobenzenesulfonamide

Cat. No.: B5842254
M. Wt: 337.74 g/mol
InChI Key: BGSWSLXRZGSGQQ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-cyanophenyl)-4-nitrobenzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonamide group, a nitro group, and a cyano group, which contribute to its reactivity and versatility in chemical synthesis and research.

Properties

IUPAC Name

N-(3-chloro-4-cyanophenyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O4S/c14-13-7-10(2-1-9(13)8-15)16-22(20,21)12-5-3-11(4-6-12)17(18)19/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSWSLXRZGSGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=CC(=C(C=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-cyanophenyl)-4-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chloro-4-cyanophenylamine with 4-nitrobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as automated synthesis and high-throughput screening may be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-cyanophenyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the chloro group can lead to various substituted derivatives .

Scientific Research Applications

N-(3-chloro-4-cyanophenyl)-4-nitrobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-cyanophenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the nitro and cyano groups may contribute to its reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-cyanophenyl)acetamide
  • N-(3-chloro-4-cyanophenyl)cyclopropanecarboxamide
  • N-(3-chloro-4-cyanophenyl)-1H-pyrazole-3-carboxamide

Uniqueness

N-(3-chloro-4-cyanophenyl)-4-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

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